2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core, a structural motif common in medicinal chemistry due to its versatility in hydrogen bonding and aromatic interactions. Key substituents include:
- 5-position: A 4-methoxyphenylsulfonyl group, which enhances polarity and solubility.
- 2-position: A sulfanyl-ethyl chain connected to a piperazine ring substituted with a 2-fluorophenyl group. The fluorine atom and piperazine moiety may influence receptor binding and pharmacokinetics, such as metabolic stability and blood-brain barrier penetration .
Properties
Molecular Formula |
C23H23FN4O5S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23FN4O5S2/c1-33-16-6-8-17(9-7-16)35(31,32)20-14-25-23(26-22(20)30)34-15-21(29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13,15H2,1H3,(H,25,26,30) |
InChI Key |
KXLIMUWHXOOGTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-(4-methoxybenzenesulfonyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the addition of the methoxybenzenesulfonyl group and the formation of the dihydropyrimidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-(4-methoxybenzenesulfonyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds with piperazine rings exhibit antipsychotic properties. The presence of the 2-fluorophenyl group may enhance the binding affinity to dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders. Studies have shown that related compounds demonstrate significant activity against dopamine D2 receptors, which are critical in managing symptoms of psychosis .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation in breast cancer (MCF7), ovarian cancer (SKOV-3), and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Compounds similar to this one have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes. The anti-inflammatory activity is attributed to the structural motifs that facilitate enzyme interaction, potentially leading to new treatments for inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-(4-methoxybenzenesulfonyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are known to interact with various enzymes and receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are classified based on variations in the pyrimidinone core, sulfonyl/piperazine substituents, and bioactivity profiles. Below is a comparative analysis:
Table 1: Structural and Property Comparison
Key Observations :
Sulfonyl Group Impact: The target compound’s 4-methoxyphenylsulfonyl group increases polarity compared to analogs lacking sulfonyl substituents (e.g., ). This may enhance solubility but reduce blood-brain barrier permeability .
Piperazine Substitution :
- The 2-fluorophenyl substituent in the target compound may offer steric and electronic advantages over 4-fluorophenyl (). Para-substituted fluorophenyl groups are common in receptor-binding motifs (e.g., serotonin receptors), while ortho-substitution could alter binding pocket interactions .
- ’s trifluoromethylphenyl group on piperazine enhances metabolic stability but may increase off-target effects due to high lipophilicity .
Synthetic Methodologies :
- The target compound’s synthesis likely follows routes similar to , where sulfonyl chlorides react with piperazine intermediates under basic conditions (e.g., triethylamine in dichloroethane) .
- highlights the use of coupling reactions for piperazine incorporation, suggesting compatibility with the target compound’s synthetic pathway .
Bioactivity Clustering: Per , compounds with shared structural features (e.g., pyrimidinone core, arylpiperazine) cluster in bioactivity profiles. The target compound’s bioactivity may align with CNS or kinase-targeting agents, depending on substituent effects .
Research Implications
- Drug Design : The 4-methoxyphenylsulfonyl group balances solubility and target engagement, making the compound a candidate for oral bioavailability studies.
- Further Studies : Experimental validation of receptor binding (e.g., serotonin or dopamine receptors) and ADMET profiling (e.g., CYP450 interactions) are needed, guided by methods in (similarity indexing) and (bioactivity clustering) .
Biological Activity
The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has gained attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperazine moiety, which is often associated with various biological activities. The molecular formula is with a molecular weight of approximately 496.6 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing piperazine and sulfonamide functionalities. For instance, derivatives similar to the target compound have shown significant inhibition against various bacterial strains. The antibacterial activity is often attributed to the ability of these compounds to interfere with bacterial enzyme systems, such as acetylcholinesterase and urease .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in several studies. It has been noted that compounds with similar structures exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, the inhibition of acetylcholinesterase (AChE) is particularly relevant for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperazine ring and sulfonamide group can significantly alter activity profiles. For instance, variations in substituents on the phenyl rings have been shown to affect binding affinity and selectivity towards target enzymes .
Case Studies
- Anticancer Properties : In a study evaluating similar pyrimidine derivatives, compounds were found to exhibit cytotoxic effects against cancer cell lines, suggesting that the target compound may also possess anticancer properties .
- Neuroprotective Effects : Another investigation into related piperazine derivatives revealed neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Data Tables
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can structural purity be ensured?
Methodological Answer:
- Synthetic Routes : The compound’s piperazine and pyrimidinone core can be synthesized via nucleophilic substitution or coupling reactions. For example, methanesulphonyl chloride intermediates (e.g., 3h in ) are effective for introducing sulfanyl/sulfonyl groups . Catalytic methods, such as using p-toluenesulfonic acid (), may optimize yields in cyclization steps .
- Purification : Column chromatography (silica gel, gradient elution) is recommended for isolating intermediates. Final purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., fluorophenyl at piperazine-N4) and mass spectrometry (HRMS-ESI) for molecular ion validation .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Spectroscopy :
- Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min) identifies decomposition points (>200°C suggests suitability for oral formulations) .
- Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculations (e.g., SwissADME) to predict bioavailability .
Q. How can computational modeling predict this compound’s drug-likeness and target interactions?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predicts LogP (~3.2), topological polar surface area (~95 Ų), and compliance with Lipinski’s rules .
- Molecular Docking (AutoDock Vina) : Screens against kinase targets (e.g., PI3Kγ) using PDB structures (e.g., 6BUO) to assess binding affinity (<-8.0 kcal/mol suggests strong interactions) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation :
- Activity Assays :
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
Q. What experimental designs assess environmental stability and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
